5-Methyl-2-naphthalen-1-YL-3H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-2-(naphthalen-1-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that features an imidazole ring substituted with a naphthalene group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(naphthalen-1-yl)-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-5-methyl-2-[(naphthalen-1-yl)methylthio]benzenesulfonamide with suitable reagents . The reaction conditions often include the use of dichloromethane as a solvent and reagents such as EDCI and DMAP to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(naphthalen-1-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at specific positions on the imidazole ring.
Scientific Research Applications
5-methyl-2-(naphthalen-1-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methyl-2-(naphthalen-1-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential enzymes . In cancer research, the compound might induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-chloro-n-(2-methoxy-5-(methyl(2-oxo-2H-chromen-4-yl)amino)pentanamide: Known for its strong anti-tumor proliferation ability.
Pyrrolopyrazine derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Uniqueness
What sets 5-methyl-2-(naphthalen-1-yl)-1H-imidazole-4-carboxylic acid apart is its unique combination of a naphthalene group and an imidazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H12N2O2 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
5-methyl-2-naphthalen-1-yl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C15H12N2O2/c1-9-13(15(18)19)17-14(16-9)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H,16,17)(H,18,19) |
InChI Key |
LBSANROXHYWKTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.